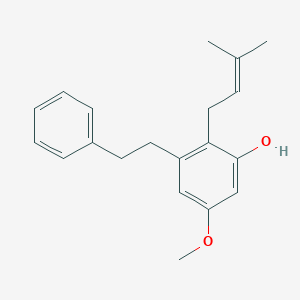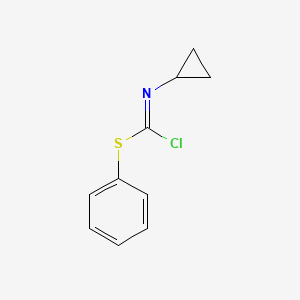
Diazene, (4-methylphenyl)phenyl-, monooxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazene, (4-methylphenyl)phenyl-, monooxide is an organic compound with the molecular formula C13H12N2O It is a derivative of azobenzene, where one of the phenyl groups is substituted with a 4-methylphenyl group and the nitrogen-nitrogen double bond is oxidized to form a monooxide
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, (4-methylphenyl)phenyl-, monooxide typically involves the oxidation of the corresponding azobenzene derivative. One common method is the oxidation of (4-methylphenyl)phenyl diazene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of oxidizing agent and solvent, as well as the reaction temperature and time, are critical factors in the industrial synthesis.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form dioxides or other oxidized derivatives.
Reduction: It can be reduced back to the corresponding azobenzene derivative using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl or 4-methylphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, organic solvents (dichloromethane, acetonitrile), room temperature.
Reduction: Sodium borohydride, hydrogen gas, catalysts (palladium on carbon), organic solvents (ethanol, methanol).
Substitution: Electrophiles (halogens, nitro groups), catalysts (Lewis acids), organic solvents (chloroform, benzene).
Major Products:
Oxidation: Dioxides, other oxidized derivatives.
Reduction: Azobenzene derivatives.
Substitution: Substituted phenyl or 4-methylphenyl derivatives.
科学的研究の応用
Diazene, (4-methylphenyl)phenyl-, monooxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Diazene, (4-methylphenyl)phenyl-, monooxide involves its interaction with molecular targets through its nitrogen-nitrogen double bond and phenyl groups. The compound can undergo redox reactions, participate in electron transfer processes, and form complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Azobenzene: The parent compound with a nitrogen-nitrogen double bond and two phenyl groups.
Diazene, (4-methoxyphenyl)phenyl-: A derivative with a 4-methoxyphenyl group instead of a 4-methylphenyl group.
Diazene, bis(4-methoxyphenyl)-, 1-oxide: A compound with two 4-methoxyphenyl groups and an oxidized nitrogen-nitrogen double bond.
Uniqueness: Diazene, (4-methylphenyl)phenyl-, monooxide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The monooxide functional group also adds to its distinct properties, making it different from other azobenzene derivatives.
特性
CAS番号 |
120918-39-0 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC名 |
(4-methylphenyl)imino-oxido-phenylazanium |
InChI |
InChI=1S/C13H12N2O/c1-11-7-9-12(10-8-11)14-15(16)13-5-3-2-4-6-13/h2-10H,1H3 |
InChIキー |
LOUNBGKTTREKBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide](/img/structure/B14281853.png)

![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)



![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
methanone](/img/structure/B14281915.png)


![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
